molecular formula C20H17N3O3S B3630175 N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B3630175
M. Wt: 379.4 g/mol
InChI Key: ICOSLWMSOPWRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a complex organic compound that features a cyanophenyl group, a naphthalenesulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyanophenyl intermediate: This step might involve the nitration of a phenyl compound followed by reduction to form the cyanophenyl group.

    Introduction of the naphthalenesulfonyl group: This could be achieved through sulfonation of naphthalene followed by coupling with the cyanophenyl intermediate.

    Formation of the acetamide moiety: The final step might involve the reaction of the intermediate with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may undergo substitution reactions, particularly at the cyanophenyl or naphthalenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

    Industry: Use in the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[methyl(phenylsulfonyl)amino]acetamide
  • N-(2-cyanophenyl)-2-[methyl(benzylsulfonyl)amino]acetamide

Uniqueness

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to the presence of the naphthalenesulfonyl group, which may impart specific chemical properties and reactivity compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23(14-20(24)22-19-9-5-4-8-17(19)13-21)27(25,26)18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSLWMSOPWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.